5F-Edmb-pinaca
Overview
Description
5F-EDMB-PINACA is a designer drug and synthetic cannabinoid . In 2018, it was the fourth-most common synthetic cannabinoid identified in drugs seized by the Drug Enforcement Administration . In the United States, 5F-EDMB-PINACA was temporarily emergency scheduled by the DEA in 2019 .
Molecular Structure Analysis
The IUPAC name for 5F-EDMB-PINACA is Ethyl (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate . Its molecular formula is C21H30FN3O3, and it has a molar mass of 391.487 g·mol−1 .Physical And Chemical Properties Analysis
The chemical formula of 5F-EDMB-PINACA is C21H30FN3O3 . Its exact mass is 392.2344 .Scientific Research Applications
Metabolism and Detection in Biological Samples
- Metabolic Processes and Detection Markers : A study by Giorgetti et al. (2022) focused on the metabolic processes of 5F-EDMB-PINACA and its analogs in human subjects. The research identified suitable urinary markers for proving the consumption of these compounds, crucial for forensic investigations. The study revealed that the primary in-vivo metabolites were formed by ester hydrolysis, often coupled with other metabolic processes, highlighting the compound's complex biotransformation in the human body. This research is significant for developing sensitive methods to monitor multiple metabolites, including highly specific species, in forensic laboratories【Giorgetti et al., 2022】.
Pharmacodynamics and Toxicological Aspects
- Cannabinoid Receptor Activity and Metabolite Potency : Truver et al. (2019) conducted a study to understand the potency and efficacy of 5F-EDMB-PINACA and its related compounds by examining their activity at the CB1 receptor. This research is crucial for comprehending the pharmacological and toxicological aspects of these synthetic cannabinoids. The study identified various metabolites and their interaction with cannabinoid receptors, providing insights into the potential toxicity and pharmacological effects of these substances【Truver et al., 2019】.
Implications in Forensic Toxicology
- Forensic Identification and Differentiation : Carlier et al. (2017) focused on differentiating the intake of synthetic cannabinoids, including 5F-EDMB-PINACA. This research is pivotal in the realm of forensic toxicology, as it provides methods to distinguish between different synthetic cannabinoids based on their metabolic profiles. The study highlighted the importance of identifying specific metabolites for proving intake in clinical and forensic cases, which is vital for legal and investigative purposes【Carlier et al., 2017】.
Evaluation in Clinical and Emergency Cases
- Case Studies and Clinical Evaluation : Ershad et al. (2020) reported a series of clinical cases involving the use of heroin adulterated with 5F-EDMB-PINACA. This case series provides valuable insights into the clinical manifestations and treatment approaches for intoxication with synthetic cannabinoids like 5F-EDMB-PINACA. Understanding these clinical presentations is crucial for emergency medical professionals and toxicologists in managing such cases effectively【Ershad et al., 2020】.
Mechanism of Action
While specific information on the mechanism of action of 5F-Edmb-pinaca is not available, it is known that synthetic cannabinoids like 5F-Edmb-pinaca typically work by acting as agonists at the CB1 and CB2 receptors . These are the same receptors that THC, the active ingredient in cannabis, binds to.
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (2S)-2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O3/c1-5-28-20(27)18(21(2,3)4)23-19(26)17-15-11-7-8-12-16(15)25(24-17)14-10-6-9-13-22/h7-8,11-12,18H,5-6,9-10,13-14H2,1-4H3,(H,23,26)/t18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEACSPMBSUVRD-GOSISDBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963459 | |
Record name | Ethyl N-{[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2504100-69-8 | |
Record name | Ethyl N-{[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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